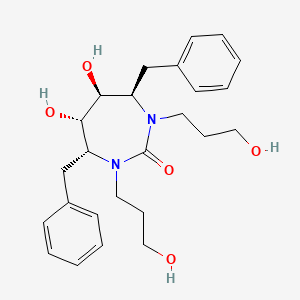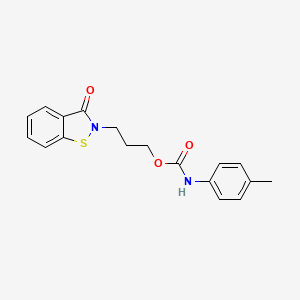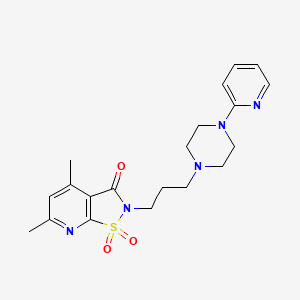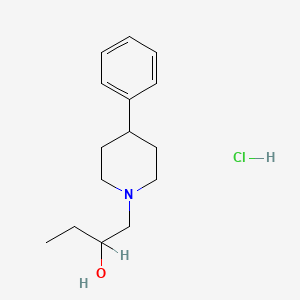
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドは、さまざまな分野で重要な用途を持つ複雑な有機化合物です。この化合物は、安息香酸部分とニトロソアミノ基がカルボニルヒドラジド結合を介して結合した独自の化学構造で知られています。その独特の構造により、さまざまな化学反応に関与することができ、科学研究や産業用途で価値があります。
準備方法
合成経路と反応条件
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドの合成は、通常、安息香酸誘導体とヒドラジドおよびニトロソ化合物の反応を伴います。一般的な方法の1つは、安息香酸ヒドラジドと2-クロロエチルイソシアネートの反応であり、続いてニトロソ化を行ってニトロソ基を導入します。反応条件は、多くの場合、反応を促進するために、制御された温度とエタノールまたはメタノールなどの溶媒の使用が必要です。
工業生産方法
この化合物の工業生産には、一貫性と純度を確保するために自動反応器を使用した大規模合成が含まれる場合があります。プロセスには、通常、混合、加熱、および結晶化またはクロマトグラフィーによる精製のステップが含まれます。高度な分析技術の使用により、最終製品の品質と純度が保証されます。
化学反応の分析
反応の種類
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するニトロソ誘導体を形成するために酸化できます。
還元: 還元反応により、ニトロソ基をアミノ基に変換できます。
置換: クロロエチル基は、他の求核剤で置換でき、さまざまな誘導体の形成につながります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は目的の生成物によって異なりますが、多くの場合、特定の温度、pHレベル、および溶媒が含まれます。
形成される主な生成物
これらの反応から生成される主な生成物には、さまざまな置換安息香酸誘導体、ニトロソ化合物、およびアミノ誘導体があります。これらの生成物は、異なる分野で独自の特性と用途を持っています。
科学研究への応用
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドは、科学研究で数多くの用途があります。
化学: 有機合成の試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を研究しています。
医学: 細胞プロセスを妨害する能力により、特にがん治療における治療薬としての可能性を探索する研究が進められています。
産業: 特殊化学品の生産や、医薬品や農薬の合成における中間体として使用されます。
科学的研究の応用
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドの作用機序は、細胞成分との相互作用を伴います。ニトロソ基は、タンパク質やDNAの求核部位と相互作用する反応性中間体を形成し、細胞損傷やアポトーシスにつながります。このメカニズムは、急速に分裂する細胞を標的にするため、その潜在的な抗がん活性に特に関連しています。
類似化合物の比較
類似化合物
安息香酸ヒドラジド: ニトロソ基とクロロエチル基がないため、反応性が低くなります。
2-クロロエチルイソシアネート: クロロエチル基が含まれていますが、安息香酸とニトロソ成分がありません。
ニトロソベンゼン: ニトロソ基が含まれていますが、ヒドラジドとクロロエチル成分がありません。
独自性
安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドは、独自の反応性と生物学的活性を付与する官能基の組み合わせにより、独特です。さまざまな化学反応を起こす能力と、その潜在的な治療的用途は、科学研究や産業において貴重な化合物となっています。
この記事は、安息香酸 2-(((2-クロロエチル)ニトロソアミノ)カルボニル)ヒドラジドの包括的な概要を提供し、その調製方法、化学反応、科学的用途、作用機序、および類似化合物の比較を強調しています。
類似化合物との比較
Similar Compounds
Benzoic acid hydrazide: Lacks the nitroso and chloroethyl groups, making it less reactive.
2-Chloroethyl isocyanate: Contains the chloroethyl group but lacks the benzoic acid and nitroso components.
Nitrosobenzene: Contains the nitroso group but lacks the hydrazide and chloroethyl components.
Uniqueness
Benzoic acid, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
147217-61-6 |
|---|---|
分子式 |
C10H11ClN4O3 |
分子量 |
270.67 g/mol |
IUPAC名 |
3-benzamido-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O3/c11-6-7-15(14-18)10(17)13-12-9(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,16)(H,13,17) |
InChIキー |
VJSWMONHDCQBKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[[4-[[2-(acetoxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12709841.png)






![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)




